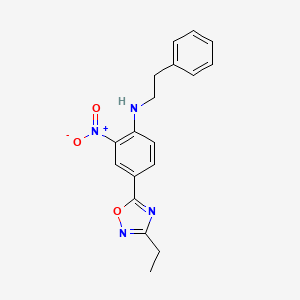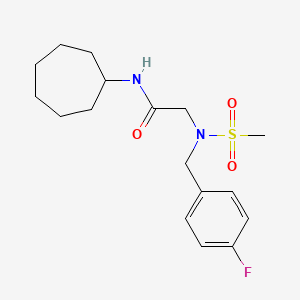
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide, also known as Compound 1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 has been found to inhibit the activity of certain proteins in the body, including those involved in cancer cell growth and the development of Alzheimer's disease. This inhibition is thought to occur through the binding of this compound 1 to specific sites on these proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on specific proteins, this compound 1 has been found to have other biochemical and physiological effects. For example, it has been shown to increase the production of certain cytokines, which are important signaling molecules involved in the immune response. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation is that the compound may not be effective in all cell types or in all experimental conditions, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1, including:
1. Further studies on its potential as a cancer treatment, including testing its efficacy in animal models and clinical trials.
2. Studies on its potential as a tool for studying the role of specific proteins in the body, including investigating its effects on other proteins and cellular processes.
3. Studies on its potential use in the treatment of other diseases, such as inflammatory conditions or neurodegenerative diseases.
4. Further optimization of the synthesis method to improve the yield and purity of this compound 1.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound 1, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, this compound 1 is a promising compound that has been studied for its potential use in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for investigation.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 involves the reaction of cycloheptylamine with 4-fluorobenzyl chloromethyl sulfone, followed by reaction with chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to form this compound 1.
Applications De Recherche Scientifique
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 has been studied for its potential use in various scientific research applications, including as a potential treatment for cancer and as a tool for studying the role of specific proteins in the body. In one study, this compound 1 was found to inhibit the activity of a protein involved in cancer cell growth, suggesting that it may have potential as a cancer treatment. In another study, this compound 1 was used to study the role of a specific protein in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cycloheptyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-24(22,23)20(12-14-8-10-15(18)11-9-14)13-17(21)19-16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDHMOWUUMDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
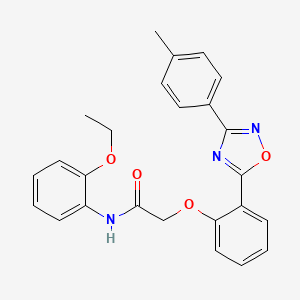
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
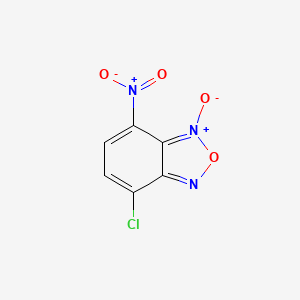
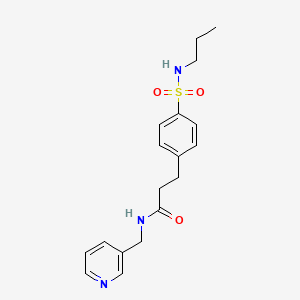



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)

